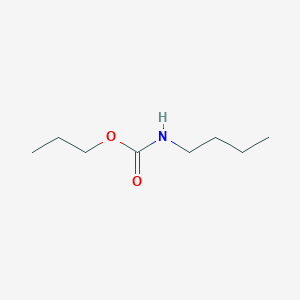
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2(3h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2(3H)-one is a heterocyclic compound that contains a thiadiazole ring. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 4-chlorophenyl group in the structure enhances its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2(3H)-one typically involves the reaction of 4-chlorobenzoyl chloride with thiosemicarbazide. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2(3H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted thiadiazoles depending on the nucleophile used.
Applications De Recherche Scientifique
5-(4-Chlorophenyl)-1,3,4-thiadiazol-2(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer activity and potential as a therapeutic agent.
Industry: Used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2(3H)-one involves its interaction with various molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit the activity of enzymes involved in cell division, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-1,3,4-thiadiazol-2(3H)-one: Lacks the chlorine atom on the phenyl ring.
5-(4-Methylphenyl)-1,3,4-thiadiazol-2(3H)-one: Contains a methyl group instead of a chlorine atom.
5-(4-Nitrophenyl)-1,3,4-thiadiazol-2(3H)-one: Contains a nitro group instead of a chlorine atom.
Uniqueness
The presence of the 4-chlorophenyl group in 5-(4-Chlorophenyl)-1,3,4-thiadiazol-2(3H)-one enhances its chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various applications in medicinal chemistry and other fields .
Propriétés
Numéro CAS |
84352-95-4 |
|---|---|
Formule moléculaire |
C8H5ClN2OS |
Poids moléculaire |
212.66 g/mol |
Nom IUPAC |
5-(4-chlorophenyl)-3H-1,3,4-thiadiazol-2-one |
InChI |
InChI=1S/C8H5ClN2OS/c9-6-3-1-5(2-4-6)7-10-11-8(12)13-7/h1-4H,(H,11,12) |
Clé InChI |
FNDPCLSVTANELZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=NNC(=O)S2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N''-[5-(4-Aminophenyl)-1,3,4-thiadiazol-2-yl]guanidine](/img/structure/B12919089.png)



![3-Methyl-1,5,6,7-tetrahydro-2H-thiopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B12919097.png)
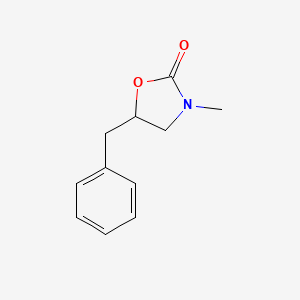

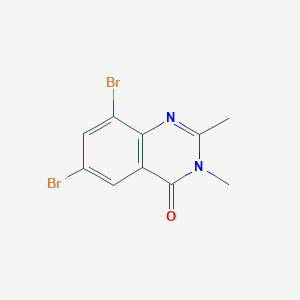
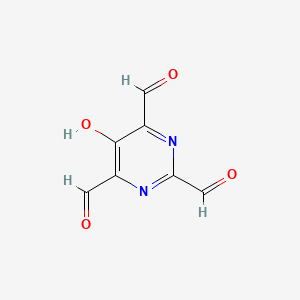

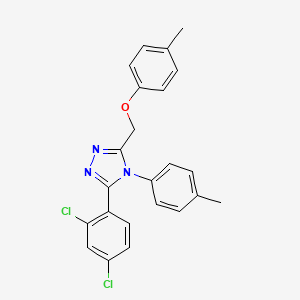
![1-(1-Ethylidene-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)ethanone](/img/structure/B12919121.png)
![5-(3-Bromopropyl)-3-methyl[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12919129.png)
